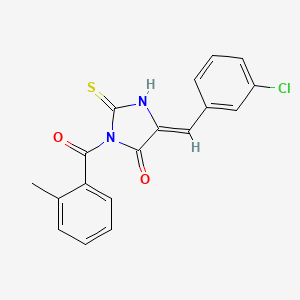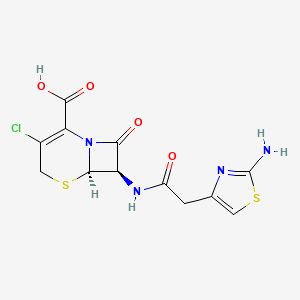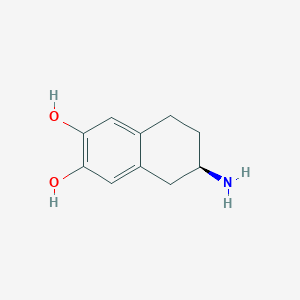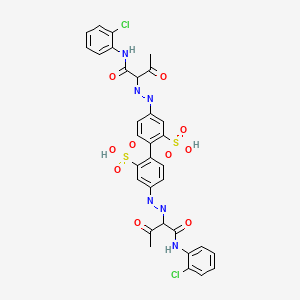
Furosardonin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Furosardonin A: is a sesquiterpene compound isolated from the mushroom Russula sardonia. This compound is concentrated in the milky juice produced by the mushroom and is known for its protective properties against snails, insects, and other predators .
準備方法
Synthetic Routes and Reaction Conditions: Furosardonin A can be isolated from Russula sardonia through high-performance liquid chromatography (HPLC) and gas chromatography/mass spectrometry (GC/MS) techniques . The isolation process involves extracting the milky juice from the mushroom and then purifying the compound using HPLC.
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, specifically the Russula sardonia mushroom .
化学反応の分析
Types of Reactions: Furosardonin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
科学的研究の応用
Chemistry: Its sesquiterpene structure makes it an interesting subject for research in natural product chemistry .
Biology: In biological research, Furosardonin A has been investigated for its anti-neosporal activity. It has shown potential in preventing the invasion of Neospora caninum, a protozoan parasite, in vitro .
Medicine: While there are no current medical applications of this compound, its biological activity suggests potential for future research in developing anti-parasitic drugs.
Industry: There are no known industrial applications of this compound at this time. its protective properties against predators could inspire future applications in agriculture or pest control.
作用機序
The exact mechanism of action of Furosardonin A is not fully understood. it is believed to exert its effects by interfering with the cellular processes of Neospora caninum, thereby preventing the parasite from invading host cells .
類似化合物との比較
Sophoridane: Another sesquiterpene isolated from Sophora flavescens with anti-neosporal activity.
Tetraisopropylidene-cyclobutane: Found in Sophora flavescens and known for its biological activity.
Furanodiene: A compound from Torilis japonica with similar protective properties.
Uniqueness: Furosardonin A is unique due to its specific source, Russula sardonia, and its concentrated presence in the milky juice of the mushroom. Its protective properties against predators and potential anti-neosporal activity make it a compound of interest in various fields of research .
特性
CAS番号 |
74638-12-3 |
|---|---|
分子式 |
C15H20O2 |
分子量 |
232.32 g/mol |
IUPAC名 |
(5R,8aR,9S)-5,7,7-trimethyl-5,8,8a,9-tetrahydro-4H-azuleno[5,6-c]furan-9-ol |
InChI |
InChI=1S/C15H20O2/c1-9-4-10-7-17-8-13(10)14(16)12-6-15(2,3)5-11(9)12/h5,7-9,12,14,16H,4,6H2,1-3H3/t9-,12-,14+/m1/s1 |
InChIキー |
VFKMKXFLOYASKK-IUPBHXKESA-N |
異性体SMILES |
C[C@@H]1CC2=COC=C2[C@H]([C@H]3C1=CC(C3)(C)C)O |
正規SMILES |
CC1CC2=COC=C2C(C3C1=CC(C3)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-(diethylamino)ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate](/img/structure/B12771992.png)



